REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C(O)(=O)C.O=[CH:9][CH:10]([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)[C:11]#[N:12]>C(O)C>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:10]1[CH:9]=[N:3][NH:2][C:11]=1[NH2:12] |f:0.1|
|
Name
|
|
Quantity
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4.8 mL
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
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O=CC(C#N)C=1SC=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was then heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
|
Type
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CUSTOM
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Details
|
The cooled reaction
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the resultant solid triturated in water
|
Type
|
CUSTOM
|
Details
|
Product was isolated by filtration
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=C(NN=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |